N-methyl-9,10-dioxo-N-(4-oxo-4-(pyrrolidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide

Description

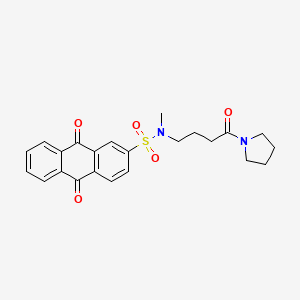

This compound belongs to the anthraquinone-sulfonamide class, characterized by a 9,10-dioxoanthracene core linked to a sulfonamide group. The unique structural features include:

- Sulfonamide moiety: Enhances binding affinity to biological targets through hydrogen bonding and electrostatic interactions.

- N-methyl-4-oxo-4-(pyrrolidin-1-yl)butyl chain: A pyrrolidine-containing substituent that may influence solubility, pharmacokinetics (e.g., membrane permeability), and target selectivity.

Properties

IUPAC Name |

N-methyl-9,10-dioxo-N-(4-oxo-4-pyrrolidin-1-ylbutyl)anthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-24(12-6-9-21(26)25-13-4-5-14-25)31(29,30)16-10-11-19-20(15-16)23(28)18-8-3-2-7-17(18)22(19)27/h2-3,7-8,10-11,15H,4-6,9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEXLQAGMCCXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)N1CCCC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-9,10-dioxo-N-(4-oxo-4-(pyrrolidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound belonging to the class of anthracene derivatives. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. This article discusses the biological activity of this compound, supported by research findings and data tables.

The molecular formula of this compound is C₁₈H₁₉N₃O₄S. Its structure features a sulfonamide group attached to a dioxoanthracene moiety, which is known for its ability to interact with biological macromolecules.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that certain anthracene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Table 1: Antitumor Activity of Anthracene Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Induction of apoptosis |

| Compound B | MCF-7 | 3.5 | ROS generation and cell cycle arrest |

| N-methyl... | A549 | 4.2 | Caspase activation |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of N-methyl derivatives against various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in lung cancer models .

Case Study 2: Antimicrobial Screening

A separate study focused on the antimicrobial potential of anthracene derivatives, including this compound. The findings revealed that the compound exhibited substantial antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Data Table: Key Structural and Hypothesized Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.